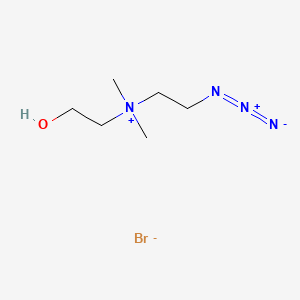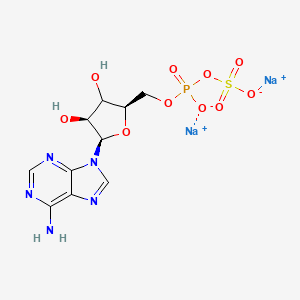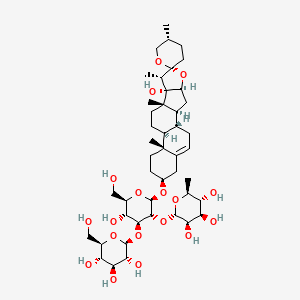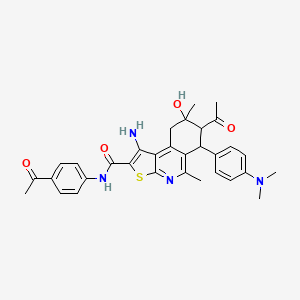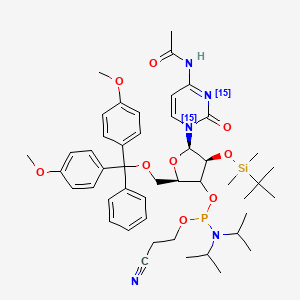![molecular formula C19H24N4O B12385089 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine is a synthetic compound belonging to the imidazoquinoline family. This compound is known for its potential applications in medicinal chemistry, particularly as a Toll-like receptor (TLR) agonist. TLRs are a class of proteins that play a crucial role in the immune system by recognizing pathogens and activating immune responses.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and compatible with various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
the optimization of synthetic routes for higher yields and purity is a common focus in industrial settings .
化学反应分析
Types of Reactions
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a TLR agonist, which can modulate immune responses.
作用机制
The compound exerts its effects primarily by acting as a TLR7 agonist. TLR7 is a receptor that recognizes single-stranded RNA from viruses, leading to the activation of immune responses. Upon binding to TLR7, 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine induces the production of interferons and other cytokines, which play a crucial role in antiviral defense and immune regulation .
相似化合物的比较
Similar Compounds
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Another TLR7 agonist with similar immune-modulating properties.
Imiquimod: A well-known TLR7 agonist used in topical treatments for skin conditions.
Uniqueness
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine is unique due to its specific substitution pattern, which may confer higher potency and selectivity for TLR7 compared to other similar compounds .
属性
分子式 |
C19H24N4O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C19H24N4O/c1-2-3-8-16-22-17-18(23(16)11-13-9-10-24-12-13)14-6-4-5-7-15(14)21-19(17)20/h4-7,13H,2-3,8-12H2,1H3,(H2,20,21) |
InChI 键 |
YRCAPNRYNCJHGV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CC3CCOC3)C4=CC=CC=C4N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


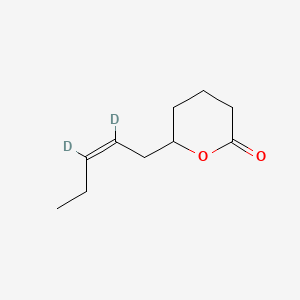
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
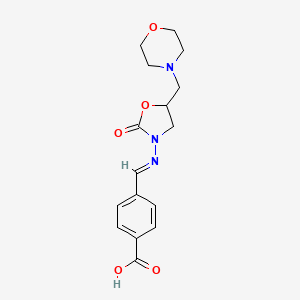
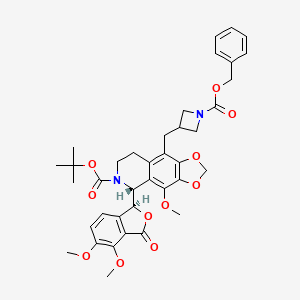
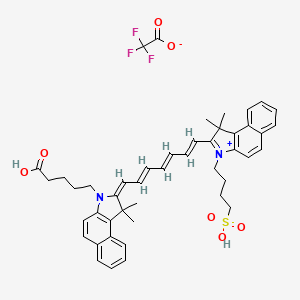
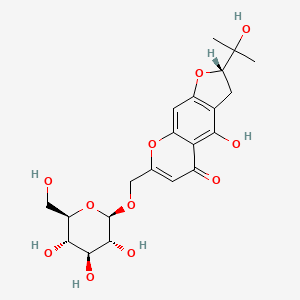
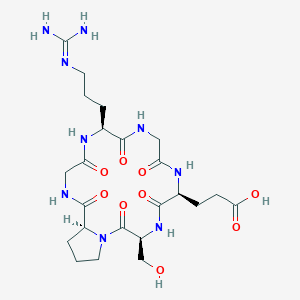
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
